4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine synthesis pathway
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine
Authored by a Senior Application Scientist
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines like adenine and guanine. This bioisosteric relationship allows molecules based on this scaffold to interact with a wide array of biological targets, often by mimicking the natural purine substrates of enzymes.[1] As a result, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors for various kinases, such as Src tyrosine kinase and cyclin-dependent kinases (CDKs), making them a privileged structure in the discovery of novel therapeutics, particularly in oncology.[2][3]
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP), also known as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, is a key derivative of this family. The presence of the 4-amino and 6-mercapto functional groups provides versatile handles for further chemical modification, enabling the creation of extensive compound libraries for drug screening.[4][5] Recent studies have highlighted the antiproliferative activity of thio-substituted AMPP derivatives, underscoring the compound's potential as a precursor for new anticancer agents.[6][7]
This guide provides a detailed examination of the primary synthetic pathways to AMPP, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the necessary analytical characterization.
Physicochemical Properties of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine
A summary of the key physicochemical properties of the target compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 23771-52-0 | [8] |
| Molecular Formula | C₅H₅N₅S | [8] |
| Molecular Weight | 167.19 g/mol | [8] |
| Appearance | Light Yellow Powder | - |
| Melting Point | >300 °C | [8] |
| IUPAC Name | 4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione | - |
Primary Synthesis Pathway: Cyclocondensation of a Pyrazole Precursor
The most direct and convergent approach to synthesizing 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is through the cyclocondensation of a functionalized pyrazole precursor with thiourea. This strategy builds the desired pyrimidine ring onto an existing pyrazole core in a single, efficient step.
Causality and Strategic Choice
This pathway is favored for its atom economy and efficiency. It begins with 3-Amino-4-cyanopyrazole, a commercially available starting material that already contains the C4-amino precursor (the pyrazole's amino group) and the necessary nitrile group for ring closure.[9] Thiourea serves as a versatile C-N-S building block, providing the N1, C6, and S atoms required to complete the 6-mercaptopyrimidine ring. The reaction proceeds under basic conditions, which facilitate the nucleophilic attack and subsequent cyclization.
Reaction Pathway Diagram
Caption: Direct synthesis of AMPP via cyclocondensation.
Detailed Experimental Protocol
Objective: To synthesize 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine via cyclocondensation.
Materials:
-
3-Amino-4-cyanopyrazole (1.0 eq)[9]
-
Thiourea (1.2 eq)
-
Sodium metal (1.5 eq)
-
Absolute Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.5 eq) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 3-Amino-4-cyanopyrazole (1.0 eq) and thiourea (1.2 eq).
-
Cyclocondensation: Heat the resulting suspension to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol (e.g., 9:1 v/v). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Slowly add deionized water to the concentrated mixture, followed by neutralization with glacial acetic acid until the pH is approximately 6-7. The target compound will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then cold ethanol to remove unreacted starting materials and salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Alternative Synthesis Pathway: Functional Group Interconversion
An alternative, albeit more complex, route involves the chemical modification of a readily available pyrazolo[3,4-d]pyrimidine, such as Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine).[10] This pathway is less direct but demonstrates the principles of functional group interconversion on the heterocyclic core. It requires multiple steps, including chlorination, amination, and thiolation, each presenting potential challenges in terms of selectivity and reaction conditions.
Causality and Strategic Choice
This multi-step approach is instructive for understanding the reactivity of the pyrazolo[3,4-d]pyrimidine nucleus. The key is to convert the 4-hydroxy group into a better leaving group (chloride), which can then be displaced by an amine. A subsequent functionalization at the 6-position is then required. A common strategy involves converting the 6-hydroxy group of Oxipurinol (the oxidized metabolite of Allopurinol) into a thiol.[11] A more direct lab synthesis might involve chlorination followed by thiolation.
Reaction Workflow Diagram
Caption: Multi-step synthesis of AMPP from Allopurinol.
Step-by-Step Methodologies
Step 1: Dichlorination of Allopurinol
-
Protocol: Allopurinol is heated under reflux in excess phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to yield 4,6-dichloropyrazolo[3,4-d]pyrimidine.[12] The reaction is sensitive to moisture and must be performed under anhydrous conditions. After the reaction, excess POCl₃ is carefully quenched with ice water, and the product is extracted.
Step 2: Regioselective Amination
-
Protocol: The dichlorinated intermediate is dissolved in a solvent like dioxane, and the solution is saturated with ammonia gas in a sealed pressure vessel. Heating the mixture leads to the selective displacement of the more reactive 4-chloro group to yield 4-amino-6-chloropyrazolo[3,4-d]pyrimidine. Controlling the temperature and reaction time is critical to prevent substitution at the 6-position.
Step 3: Thiolation
-
Protocol: The 4-amino-6-chloro intermediate is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, in a polar aprotic solvent like dimethylformamide (DMF). Heating the mixture displaces the remaining chloro group, and subsequent acidic work-up yields the final 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.
Purification and Characterization
Purification: Due to its high melting point and poor solubility in common organic solvents, the final product is typically purified by recrystallization from a high-boiling polar solvent like DMF or by washing the crude precipitate extensively with hot water and ethanol.
Analytical Characterization:
-
¹H-NMR: In a solvent like DMSO-d₆, one would expect to see characteristic signals for the pyrazole C-H proton (typically >8.0 ppm), exchangeable N-H protons from the pyrazole and amino groups, and a broad signal for the thiol/thione proton.
-
¹³C-NMR: Key signals would include the carbon of the C=S group (thione tautomer), which would appear significantly downfield (~170-180 ppm), and the carbons of the fused heterocyclic rings.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z ≈ 168.2.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (~3100-3400 cm⁻¹), C=N stretching, and a C=S stretching band (~1100-1250 cm⁻¹).
Conclusion
The synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine can be achieved through multiple routes. The recommended and most efficient pathway involves the direct cyclocondensation of 3-Amino-4-cyanopyrazole with thiourea, which offers high convergence and atom economy. An alternative, multi-step pathway starting from Allopurinol provides a viable, though more laborious, option that is useful for generating diverse analogs through functional group interconversion. The choice of pathway ultimately depends on the availability of starting materials, desired scale, and the overall objectives of the research program. Both routes yield a valuable scaffold for the development of novel kinase inhibitors and other therapeutic agents.
References
-
ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. Available from: [Link]
-
PubMed. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Available from: [Link]
-
Taylor & Francis Online. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Available from: [Link]
-
Future Medicine. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Available from: [Link]
-
ResearchGate. (n.d.). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents | Request PDF. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
-
De Gruyter. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Available from: [Link]
-
PubMed. (n.d.). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available from: [Link]
-
Chemsrc.com. (2023). 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
PubMed. (1969). The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase. Available from: [Link]
-
PubChem. (n.d.). Allopurinol. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 9. 3-氨基吡唑-4-腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
